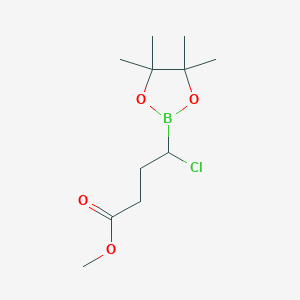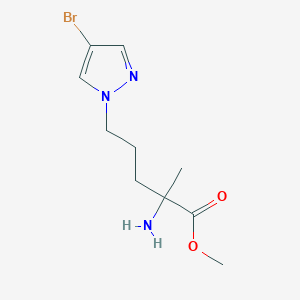
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by bromination and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(1h-pyrazol-1-yl)-2-methylpentanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate: Contains a chlorine atom instead of bromine, which may result in different chemical properties.
Uniqueness
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
methyl 2-amino-5-(4-bromopyrazol-1-yl)-2-methylpentanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
UNWZCZRTYXLIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C=N1)Br)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


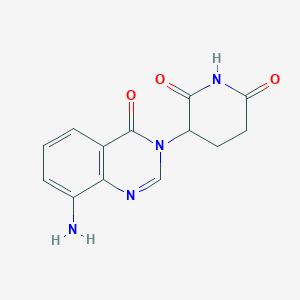
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
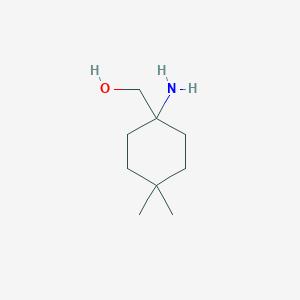
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
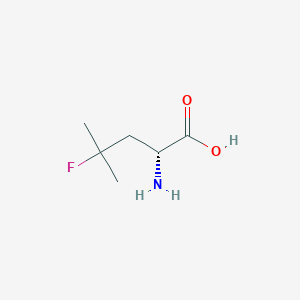
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
aminedihydrochloride](/img/structure/B13555094.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
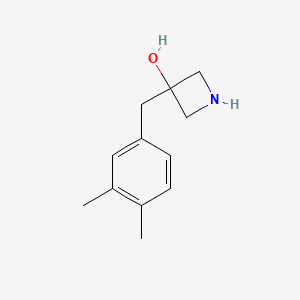
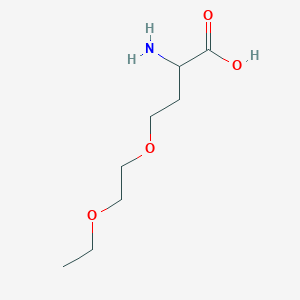
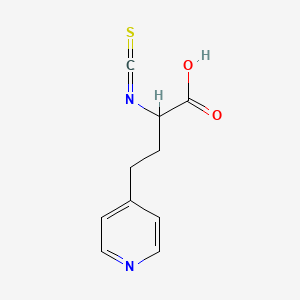
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
